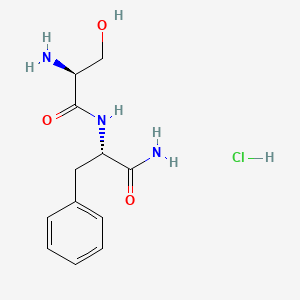

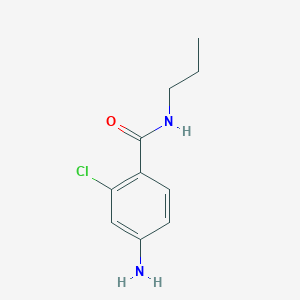

![molecular formula C12H18N2O B1283902 N-[3-(氨甲基)苯基]-3-甲基丁酰胺 CAS No. 918810-73-8](/img/structure/B1283902.png)

N-[3-(氨甲基)苯基]-3-甲基丁酰胺

描述

Synthesis Analysis

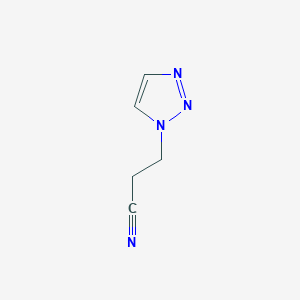

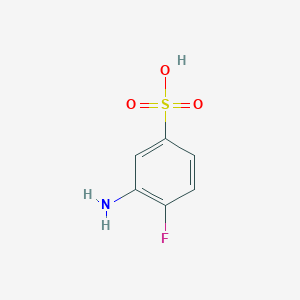

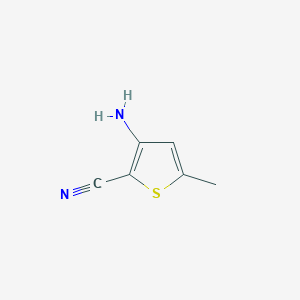

The synthesis of related compounds involves the reaction of carboxylic acids with amines in the presence of dehydrating agents or coupling reagents. For example, N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was synthesized using triethylamine and propylphosphonic anhydride in ethyl acetate . Similarly, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was synthesized from 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine . These methods could potentially be adapted for the synthesis of N-[3-(aminomethyl)phenyl]-3-methylbutanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amide compounds is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of 4-hydroxy-3-phenylbutanamide monohydrate was determined to have a staggered configuration at the central C(2)-C(3) bond, which minimizes steric hindrance . The structure of N-(dibenzylcarbamothioyl)-3-methylbutanamide was also elucidated using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that stabilize the crystal structure . These findings suggest that N-[3-(aminomethyl)phenyl]-3-methylbutanamide could also exhibit specific geometric configurations and intermolecular interactions that could be studied using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of amide compounds can vary depending on their functional groups and molecular structure. The papers provided do not detail specific reactions for N-[3-(aminomethyl)phenyl]-3-methylbutanamide, but they do mention the formation of molecular complexes and the presence of hydrogen bonds in related compounds . These interactions can influence the reactivity and could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amide compounds are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can impart unique properties such as increased lipophilicity or chemical stability . The crystal packing and intermolecular interactions, as seen in the case of N-(dibenzylcarbamothioyl)-3-methylbutanamide, can affect the compound's melting point, solubility, and other physical properties . These properties are crucial for the potential application of these compounds in various fields, including pharmaceuticals and materials science.

科学研究应用

抗惊厥特性和止痛

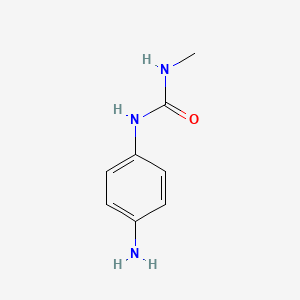

- N-[3-(氨甲基)苯基]-3-甲基丁酰胺作为一种伯氨基酸衍生物,在动物模型中显示出显著的抗惊厥活性。研究表明,其在这些模型中的疗效可以超过苯巴比妥和苯妥英等众所周知的抗惊厥药。此外,在分子的特定位点进行修饰可以进一步增强其抗惊厥特性,并赋予止痛特性 (King et al., 2011)。

合成和生物活性筛选

- 已经探索了新型 N-(α-溴酰基)-α-氨基酯的合成,包括 N-[3-(氨甲基)苯基]-3-甲基丁酰胺的衍生物。这些化合物已经过生物活性筛选,包括细胞毒性、抗炎和抗菌活性的评估。研究结果表明,由于低细胞毒性以及在测试浓度下没有显着的抗菌和抗炎活性,因此有可能掺入前药中 (Yancheva et al., 2015)。

在 PET 成像研究中的应用

- 已经对在 PET(正电子发射断层扫描)成像研究中使用 N-[3-(氨甲基)苯基]-3-甲基丁酰胺的衍生物进行了研究,特别是作为放射性标记的基质金属蛋白酶抑制剂。这些研究旨在为这些化合物开发有效的合成方法,并研究它们在人体 PET 研究中的潜力 (Wagner et al., 2011)。

光学异构体和药理效应的研究

- 已经研究了苯布特,N-[3-(氨甲基)苯基]-3-甲基丁酰胺的衍生物的光学异构体,以了解它们不同的药理作用。研究表明,R-苯布特异构体在各种药理学测试中比其外消旋混合物更有效,突出了分子结构对药物疗效的重要性 (Dambrova et al., 2008)。

安全和危害

作用机制

Target of Action

N-[3-(aminomethyl)phenyl]-3-methylbutanamide is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) . Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine . NO is an important cellular signaling molecule, involved in various physiological and pathological processes.

Mode of Action

The compound interacts with iNOS, inhibiting its activity . This interaction prevents the synthesis of nitric oxide, a molecule that plays a critical role in the regulation of vascular tone, immune response, and neuronal communication .

Biochemical Pathways

By inhibiting iNOS, N-[3-(aminomethyl)phenyl]-3-methylbutanamide affects the nitric oxide pathway . This can lead to a decrease in nitric oxide levels, which may impact various physiological processes, including vasodilation, immune response, and neurotransmission .

Result of Action

The inhibition of iNOS by N-[3-(aminomethyl)phenyl]-3-methylbutanamide can lead to a decrease in the production of nitric oxide . This may result in altered vascular tone, immune responses, and neuronal communication, depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[3-(aminomethyl)phenyl]-3-methylbutanamide. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with iNOS . .

属性

IUPAC Name |

N-[3-(aminomethyl)phenyl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)6-12(15)14-11-5-3-4-10(7-11)8-13/h3-5,7,9H,6,8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQAWKBZUZETAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588197 | |

| Record name | N-[3-(Aminomethyl)phenyl]-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(aminomethyl)phenyl]-3-methylbutanamide | |

CAS RN |

918810-73-8 | |

| Record name | N-[3-(Aminomethyl)phenyl]-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918810-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Aminomethyl)phenyl]-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

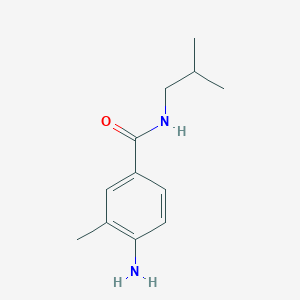

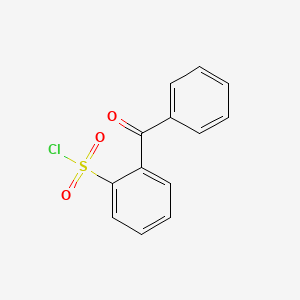

![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)